N-(4-methylbenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
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Overview
Description
N-(4-methylbenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a thiazolopyrimidine core, which is known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylbenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide typically involves multiple steps:
Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazolopyrimidine ring system.
Introduction of the Phenyl and Thioxo Groups: The phenyl and thioxo groups are introduced through nucleophilic substitution reactions.
Attachment of the 4-methylbenzyl Group: The 4-methylbenzyl group is attached via a nucleophilic substitution reaction, often using a suitable benzyl halide.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylbenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the thiazolopyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
N-(4-methylbenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its biological activity.
Pharmaceuticals: It may serve as a lead compound for the development of new drugs targeting specific diseases.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-methylbenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide involves interaction with specific molecular targets and pathways:
Molecular Targets: This compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylbenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide: shares similarities with other thiazolopyrimidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 4-methylbenzyl group, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C21H18N4O2S3 |
---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H18N4O2S3/c1-13-7-9-14(10-8-13)11-22-16(26)12-29-20-23-18-17(19(27)24-20)30-21(28)25(18)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,22,26)(H,23,24,27) |
InChI Key |
JBOYMPCCFAFPMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4 |
Origin of Product |
United States |
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